Niperotidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

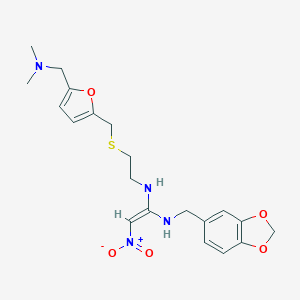

Niperotidine is a histamine H2-receptor antagonist (H2RA) classified under the Anatomical Therapeutic Chemical (ATC) code A02BA05 . Its molecular formula is C20H26N4O5S, with a molecular weight of 434.51 g/mol . Structurally, it shares similarities with ranitidine, another H2RA, but features a piperonyl group and a nitroethenediamine backbone .

Clinically, this compound is indicated for antiulcerative therapy, targeting conditions like peptic ulcers and gastroesophageal reflux disease (GERD) . Pharmacokinetically, it reaches peak plasma concentrations within 60–120 minutes after oral administration and undergoes enterohepatic cycling, with excretion via urine and feces . A 1990 study demonstrated that a 460 mg bedtime dose effectively suppresses nocturnal gastric acid secretion, maintaining intragastric pH > 4 for 5–7 hours .

Preparation Methods

The synthesis of Niperotidine involves several steps. One method includes the reaction of a urea derivative with triphenylphosphine and bromine in the presence of a strong base to form a bis-carbodiimide intermediate. This intermediate is then reacted with nitromethane or a saline derivative of cyanamide. The resulting product is reduced at the disulfide bridge and further reacted to obtain this compound .

Chemical Reactions Analysis

Niperotidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: The reduction of intermediates during its synthesis is a crucial step.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include triphenylphosphine, bromine, nitromethane, and cyanamide derivatives . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Mechanism of Action:

Niperotidine functions by blocking the H2 receptors in the stomach lining, which reduces gastric acid secretion. This mechanism is similar to other H2 antagonists like ranitidine but has distinct pharmacokinetic properties that may offer advantages in certain clinical scenarios .

Clinical Uses:

- Peptic Ulcer Disease: this compound is utilized in the treatment of peptic ulcers by promoting healing through decreased acid secretion.

- Gastroesophageal Reflux Disease (GERD): It aids in managing GERD symptoms by reducing gastric acid exposure to the esophagus.

- Zollinger-Ellison Syndrome: This condition involves excessive gastric acid production; this compound can help control acid levels effectively .

Toxicological Insights

Despite its therapeutic potential, this compound has been associated with adverse effects. A notable case study reported 25 instances of acute hepatitis linked to its use in Italy between 1995 and 1997. The patients exhibited elevated liver enzymes and symptoms indicative of liver injury. After discontinuation of the drug, most patients recovered, although one case resulted in fulminant hepatitis leading to death . This highlights the need for careful monitoring when prescribing this compound.

Comparative Efficacy Studies

In comparative studies with other H2 antagonists, this compound has shown variable efficacy. Research indicates that while it may provide similar benefits in reducing gastric acidity, its side effect profile necessitates further investigation. For instance, a study noted that this compound could interfere with the absorption of other medications, such as amprenavir, potentially leading to reduced serum concentrations and therapeutic efficacy .

Research Developments and Future Directions

Investigational Studies:

this compound is still under investigation for various indications, with some studies exploring its potential role in treating conditions beyond gastrointestinal disorders. Current research focuses on optimizing its formulation and delivery methods to enhance bioavailability and minimize side effects .

Molecular Studies:

Recent advances in molecular pharmacology suggest that this compound's structure may allow for modifications that could improve its safety profile and effectiveness. Researchers are examining geometric isomers and their binding affinities to H2 receptors to develop next-generation antihistamines with fewer side effects .

Data Summary Table

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Peptic Ulcer Treatment | Reduces gastric acid secretion | Clinical use established |

| GERD Management | Alleviates symptoms by decreasing acid exposure | Supported by clinical trials |

| Acute Hepatitis Risk | Linked to liver injury in some patients | Case studies highlight caution |

| Drug Interactions | Can affect absorption of other medications | Notable interactions reported |

| Investigational Indications | Undergoing research for new therapeutic uses | Phase II trials ongoing |

Mechanism of Action

Niperotidine exerts its effects by selectively blocking histamine H2 receptors. This inhibition reduces gastric acid secretion, making it effective in treating conditions like peptic ulcers . The molecular targets involved are the H2 receptors located in the stomach lining, which play a crucial role in regulating acid production.

Comparison with Similar Compounds

Chemical Structure and Pharmacokinetics

Niperotidine belongs to the H2RA class, which includes cimetidine, famotidine, nizatidine, roxatidine, lafutidine , and ebrotidine . While all H2RAs inhibit gastric acid secretion by blocking histamine H2 receptors, their chemical structures and pharmacokinetic profiles differ:

Key Differences :

Pharmacological Efficacy

- Acid Suppression: In healthy subjects, this compound increased the percentage of time with intragastric pH > 4 to 28.4% (vs. 7.4% for placebo) during nocturnal hours . This efficacy is comparable to famotidine but less sustained than proton pump inhibitors (PPIs) like omeprazole .

- Comparative Potency : While direct comparative studies are scarce, this compound’s acid-suppressive effect aligns with second-generation H2RAs (e.g., famotidine) but is weaker than third-generation agents like lafutidine .

Data Tables

Table 1: Pharmacokinetic Comparison of H2RAs

| Parameter | This compound | Cimetidine | Famotidine | Ranitidine |

|---|---|---|---|---|

| Bioavailability | High | ~60% | ~40–50% | ~50% |

| Peak Plasma Time | 60–120 min | 60–90 min | 1–3 hours | 1–3 hours |

| Excretion | Urine/Feces | Renal | Renal | Renal |

Table 2: Adverse Event Frequency in Clinical Studies

| Adverse Effect | This compound | Famotidine | Cimetidine |

|---|---|---|---|

| Hepatitis | 1.2% (severe cases) | 0.1% | Rare |

| Headache | 5% | 3% | 2% |

| Drug Interactions | Low | Low | High |

Biological Activity

Niperotidine, a novel histamine H2-receptor antagonist, has been studied extensively for its biological activity and therapeutic potential. This article delves into its mechanisms of action, pharmacological effects, clinical implications, and safety profile based on diverse research findings.

This compound primarily functions as an antagonist at the histamine H2 receptors, which are G protein-coupled receptors involved in gastric acid secretion. The inhibition of these receptors leads to a decrease in gastric acidity, making it useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

The biological activity of this compound is mediated through the following pathways:

- G Protein Activation : Binding to H2 receptors activates adenylyl cyclase, increasing cyclic AMP levels, which subsequently modulates various physiological responses.

- Regulation of Gastric Motility : By antagonizing H2 receptors, this compound may influence gastrointestinal motility and secretion .

Pharmacological Effects

This compound has demonstrated significant effects in clinical settings:

- Reduction of Gastric Acidity : In a study involving healthy volunteers, this compound administration resulted in a marked increase in intragastric pH during nocturnal hours, indicating its efficacy in reducing gastric acid secretion .

- Safety Profile : While generally well-tolerated, this compound has been associated with adverse effects such as acute liver injury. A cohort study reported 25 cases of acute hepatitis linked to this compound use, suggesting a potential idiosyncratic reaction rather than dose-dependent toxicity .

1. Acute Liver Injury

A significant case series documented 25 instances of acute hepatitis associated with this compound use. The study excluded other causes such as viral infections and alcohol consumption. Most patients showed recovery upon discontinuation of the drug, although one case resulted in fulminant hepatitis leading to death .

2. Ocular Disorders

A cohort study assessed the incidence of ocular disorders among users of H2 antagonists, including this compound. The results indicated no significant increase in serious eye disorders compared to non-users, supporting the ocular safety profile of this drug .

Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for evaluating the pharmacokinetic properties of Niperotidine in preclinical models?

- Methodological Answer : Preclinical studies should follow NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and analytical methods (e.g., HPLC for pharmacokinetic profiling). Use standardized protocols for blood sampling and tissue collection to ensure reproducibility. Include control groups (e.g., other H₂ antagonists like cimetidine) and report batch-specific purity data for this compound to account for variability .

Q. How does this compound’s mechanism of action as an H₂ receptor antagonist influence its application in gastrointestinal research models?

- Methodological Answer : Design experiments to compare this compound’s binding affinity and selectivity for H₂ receptors against reference compounds (e.g., ranitidine) using radioligand assays. Measure gastric acid secretion in vivo (e.g., pylorus-ligated rat models) and correlate with plasma concentration-time profiles. Include dose-response curves to establish efficacy thresholds .

Q. What are the key considerations for incorporating this compound into RNA extraction and cDNA synthesis protocols?

- Methodological Answer : When using this compound in RNA workflows (e.g., DNase treatment), validate its compatibility with downstream applications (e.g., qPCR) by spiking control samples. Report RNase-free certification and batch-specific purity to avoid confounding results. Include negative controls (e.g., untreated RNA) to assess interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound between in vitro and in vivo studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., differences in cell lines vs. animal models). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities. Validate in vitro findings using organoids or 3D culture systems that better mimic in vivo conditions .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in longitudinal studies?

- Methodological Answer : Employ mixed-effects models to account for inter-individual variability in longitudinal data. Use survival analysis (e.g., Kaplan-Meier curves) for studies evaluating therapeutic outcomes in disease models (e.g., cancer). Report effect sizes with 95% confidence intervals and adjust for multiple comparisons .

Q. How can batch-to-batch variability in this compound be controlled in pharmacological studies?

- Methodological Answer : Request certificates of analysis (CoA) for each batch, including HPLC/MS purity data and residual solvent profiles. Pre-test batches in pilot assays (e.g., receptor binding) to confirm consistency. Use a single batch for longitudinal studies or include batch as a covariate in statistical models .

Q. What strategies are effective for optimizing this compound dosing in genetically diverse animal cohorts?

- Methodological Answer : Use allometric scaling to adjust doses based on species/strain-specific metabolic rates. Perform pilot studies to establish maximum tolerated doses (MTD) and monitor biomarkers (e.g., serum gastrin levels). Apply population PK modeling to account for genetic or physiological variability .

Q. Data Analysis & Reproducibility

Q. How should researchers document this compound’s experimental use to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines: report synthesis protocols (if applicable), storage conditions (e.g., −20°C desiccated), and solvent systems. For in vivo studies, include ethical approval IDs, anesthesia protocols, and euthanasia methods. Publish raw data (e.g., dose-response curves) in supplementary materials .

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating this compound-related clinical research questions?

- Methodological Answer : Use PICOT to structure hypotheses (e.g., “In GERD patients (P), does this compound (I) compared to famotidine (C) reduce relapse rates (O) over 12 months (T)?”). Apply FINER criteria to ensure feasibility and novelty. Pre-register trials on platforms like ClinicalTrials.gov to mitigate bias .

Q. How can this compound’s off-target effects be systematically evaluated in multi-omics studies?

- Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated vs. untreated cell lines. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify non-H₂ receptor pathways. Validate findings with CRISPR knockouts or selective inhibitors .

Q. Contradiction & Validation

Q. What methods address discrepancies in this compound’s reported role in cancer progression?

- Methodological Answer : Replicate conflicting studies using standardized models (e.g., patient-derived xenografts). Perform immunohistochemistry for H₂ receptor expression in tumor samples. Use meta-regression to assess publication bias or cohort heterogeneity in survival analyses .

Q. How should researchers validate this compound’s purity and stability in long-term storage?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV assays. Compare degradation products to reference standards. For lyophilized formulations, test reconstitution stability and document storage conditions in metadata .

Properties

CAS No. |

84845-75-0 |

|---|---|

Molecular Formula |

C20H26N4O5S |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(Z)-1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3/b20-12+ |

InChI Key |

HXRSXEDVVARPHP-UDWIEESQSA-N |

SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |

Isomeric SMILES |

CN(C)CC1=CC=C(O1)CSCCN/C(=C\[N+](=O)[O-])/NCC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |

Key on ui other cas no. |

84845-75-0 |

Synonyms |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine niperotidine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.